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N3-Methanethiosulfonylmethyl Lumiflavin

DNA-binding ligands SNP detection flavin-DNA interaction

N3-Methanethiosulfonylmethyl Lumiflavin (CAS 1391054-12-8; molecular formula C15H16N4O4S2; MW 380.44 g/mol) is a synthetic, research-grade small molecule that covalently links a lumiflavin fluorophore to a methanethiosulfonyl (MTS) electrophile via an N3-methylene bridge. The lumiflavin core provides intrinsic yellow-green fluorescence (excitation ~445 nm, emission ~513–565 nm), a fluorescence quantum yield (ΦF) of approximately 0.29 in neutral aqueous solution, and the capacity to serve as a visible-light (440 nm) photoredox catalyst with an excited-state reduction potential of approximately +1.5 V vs SCE.

Molecular Formula C15H16N4O4S2
Molecular Weight 380.4 g/mol
Cat. No. B1512283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Methanethiosulfonylmethyl Lumiflavin
Molecular FormulaC15H16N4O4S2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CSS(=O)(=O)C)C
InChIInChI=1S/C15H16N4O4S2/c1-8-5-10-11(6-9(8)2)18(3)13-12(16-10)14(20)19(15(21)17-13)7-24-25(4,22)23/h5-6H,7H2,1-4H3
InChIKeyNAWJRCAJQCDQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-Methanethiosulfonylmethyl Lumiflavin (CAS 1391054-12-8): A Dual-Function Flavin Probe for Cysteine-Selective Labeling and Photoredox Bioconjugation


N3-Methanethiosulfonylmethyl Lumiflavin (CAS 1391054-12-8; molecular formula C15H16N4O4S2; MW 380.44 g/mol) is a synthetic, research-grade small molecule that covalently links a lumiflavin fluorophore to a methanethiosulfonyl (MTS) electrophile via an N3-methylene bridge . The lumiflavin core provides intrinsic yellow-green fluorescence (excitation ~445 nm, emission ~513–565 nm), a fluorescence quantum yield (ΦF) of approximately 0.29 in neutral aqueous solution, and the capacity to serve as a visible-light (440 nm) photoredox catalyst with an excited-state reduction potential of approximately +1.5 V vs SCE [1][2]. The MTS group confers rapid, thiol-specific reactivity toward accessible cysteine residues, forming a reversible mixed disulfide linkage that enables site-directed protein labeling for fluorescence detection, EPR spectroscopy, and mass spectrometry-based proteomics [3]. Supplied primarily by Toronto Research Chemicals (TRC) and Santa Cruz Biotechnology at research-grade purity (typically ≥95%), the compound is exclusively intended for laboratory research use and is not suitable for diagnostic or therapeutic applications .

Why N3-Methanethiosulfonylmethyl Lumiflavin Cannot Be Replaced by Generic Flavin Probes or Standard Cysteine Labels


Substituting N3-Methanethiosulfonylmethyl Lumiflavin with a generic flavin (e.g., unmodified lumiflavin or riboflavin) eliminates covalent cysteine-targeting capability, as these parent compounds lack the MTS warhead required for stable, site-specific protein conjugation . Conversely, replacing it with a standard MTS reagent such as MTSSL forfeits intrinsic fluorescence detection and the visible-light photoredox catalytic function that enables residue-selective bioconjugation modalities (e.g., methionine-selective and C-terminal decarboxylative labeling) inaccessible to conventional nucleophilicity-based probes [1][2]. Using an alternative fluorescent thiol probe such as MTSEA-Fluorescein substitutes the flavin's photoredox potential (≈+1.5 V vs SCE), lower molecular weight (380.44 Da vs 642.58 Da for MTSEA-Fluorescein), and distinct excitation/emission spectral windows, precluding applications that require flavin-specific photochemistry or orthogonal multicolor detection [3]. Substitution with maleimide-based cysteine labels introduces irreversible thioether bond formation, which prevents the reversible, reducing-agent-controllable disulfide linkage characteristic of MTS chemistry—a critical distinction for experimental protocols requiring traceless label removal or dynamic cysteine accessibility studies [4].

Quantitative Differentiation Evidence for N3-Methanethiosulfonylmethyl Lumiflavin Against Closest Analogs and Alternatives


DNA Binding Affinity: ~260-Fold Stronger Than Riboflavin at Thymine-Target Abasic Sites

The lumiflavin core of N3-Methanethiosulfonylmethyl Lumiflavin binds selectively to thymine opposite an abasic (AP) site in duplex DNA with a 1:1 binding constant (K11) of 2.1 × 10^7 M^−1 at 278 K, as determined by fluorescence titration and confirmed by isothermal titration calorimetry (ITC) [1]. This represents an approximately 260-fold enhancement over riboflavin, the parent vitamin, which exhibits a K11 of only 8.1 × 10^4 M^−1 for DNA of identical sequence under comparable conditions (10 mM sodium cacodylate, pH 7.0, 100 mM NaCl, 1 mM EDTA) [1]. At 20 °C (293 K), the K11 for lumiflavin binding to thymine-target DNA is 1.2 × 10^6 M^−1, compared to 2 × 10^5 M^−1 reported for riboflavin—a 6-fold difference at this temperature [1]. For cytosine-target DNA, lumiflavin achieves K11 = 3.9 × 10^5 M^−1 vs. 8.1 × 10^4 M^−1 for riboflavin, and binding to adenine or guanine targets remains negligibly weak, confirming retention of thymine selectivity [1]. The thermodynamic signature is enthalpy-driven, with ΔG values of −7.56 and −8.58 kcal mol^−1 at 278 K [1].

DNA-binding ligands SNP detection flavin-DNA interaction abasic site recognition

Fluorescence Quantum Yield: Lumiflavin Core Outperforms Lumichrome by an Order of Magnitude

The lumiflavin fluorophore incorporated in N3-Methanethiosulfonylmethyl Lumiflavin exhibits a fluorescence quantum yield of ΦF ≈ 0.29 and a fluorescence lifetime of τF ≈ 5.2 ns in neutral aqueous solution (pH ~7), making it reasonably fluorescent for bioanalytical detection [1]. By contrast, lumichrome—the other major riboflavin photodegradation product—displays fluorescence yields an order of magnitude lower, attributable to higher nonradiative rate constants [2]. This distinction is critical for applications requiring sensitive fluorescence readout: lumiflavin-based probes provide substantially higher photon output per labeling event, enabling detection at lower target concentrations and reducing the quantity of labeled material required for measurement. The lumiflavin core also demonstrates absorption maxima at approximately 445 nm (S0→S1 ππ* transition) and 367 nm, with emission maxima reported between 513 nm and 565 nm depending on solvent conditions, providing well-characterized spectral windows compatible with common fluorescence microscopy and plate-reader filter sets [1].

fluorescence spectroscopy flavin photophysics quantum yield fluorophore selection

Photoredox Catalytic Capability: Enables Site-Selective Methionine and C-Terminal Bioconjugation Inaccessible to Conventional Nucleophilic Probes

The lumiflavin core of N3-Methanethiosulfonylmethyl Lumiflavin functions as a visible-light (440 nm) photoredox catalyst with a triplet excited-state reduction potential of approximately +1.5 V vs SCE, enabling single-electron transfer (SET) mechanisms that access residue types and positions unavailable to traditional nucleophilicity-based conjugation reagents [1][2]. This reduction-potential-gated strategy has been validated in two distinct, high-impact bioconjugation platforms: (i) site-selective methionine functionalization on intact proteins (Kim et al., JACS 2020), where photoexcited lumiflavin generates open-shell intermediates that modify methionine residues with chemoselectivity unattainable by maleimide, NHS ester, or iodoacetamide chemistries [2]; and (ii) C-terminal decarboxylative differentiation for proteomics, where lumiflavin-based photoredox chemistry achieves labeling efficiencies greater than 50% across full proteomes from yeast and human cell extracts, as characterized by two independent analytical approaches using Orbitrap Fusion mass spectrometry [3]. This C-terminal labeling method has been further extended to single-molecule protein sequencing via nanopore technology, where photoredox-mediated C-terminal conjugation introduces a bioorthogonal linker enabling CuAAC-mediated DNA attachment for controlled peptide translocation [4]. In contrast, standard MTS reagents (MTSSL, MTSEA) and maleimide probes are restricted to cysteine or lysine nucleophilic targeting and cannot perform oxidative decarboxylative or methionine-selective transformations.

photoredox catalysis bioconjugation methionine labeling C-terminal proteomics single-molecule sequencing

Reversible Disulfide Cysteine Labeling vs. Irreversible Maleimide Conjugation

The MTS group on N3-Methanethiosulfonylmethyl Lumiflavin reacts with cysteine thiols to form a mixed disulfide (protein-S-S-CH2-lumiflavin) that is reversible under reducing conditions (e.g., DTT, TCEP, β-mercaptoethanol), enabling controlled label attachment and traceless removal for downstream applications such as substituted cysteine accessibility method (SCAM) studies [1][2]. Methanethiosulfonate reagents react very rapidly and specifically with cysteine sulfhydryls; the sulfinic acid by-product decomposes to low-molecular-weight volatile products that do not interfere with subsequent analyses [2]. In contrast, maleimide-based cysteine labels (e.g., fluorescein-5-maleimide) form a stable, irreversible thioether bond via Michael addition, which precludes label removal, can introduce non-native chemical modifications at the cysteine site, and may exhibit cross-reactivity with lysine residues at elevated pH [3]. The MTS disulfide linkage also allows competitive labeling experiments: preincubation with uncharged MTS reagents (MTSES) or positively charged reagents (MTSET) can be used to probe the local electrostatic and steric environment of individual cysteine residues, providing structural information beyond simple occupancy [1]. For procurement decisions in ion channel research, membrane protein topology mapping, and cysteine accessibility studies, the reversible disulfide chemistry is mechanistically required and cannot be replicated by maleimide-based alternatives.

cysteine labeling reversible bioconjugation disulfide chemistry protein topology SCAM

Molecular Weight and Spectral Orthogonality Advantage vs. MTSEA-Fluorescein for Multicolor Protein Labeling

N3-Methanethiosulfonylmethyl Lumiflavin (MW 380.44 g/mol) is substantially smaller than the widely used fluorescent MTS reagent MTSEA-Fluorescein (MW 642.58 g/mol; C26H21F3N2O10S2), representing a ~41% reduction in molecular weight [1]. This smaller size minimizes steric perturbation of protein structure upon conjugation, a critical consideration for labeling buried or conformationally sensitive cysteine residues in ion channels, transporters, and enzyme active sites [2]. Spectrally, the lumiflavin core absorbs maximally at ~445 nm and emits at ~513–565 nm, whereas fluorescein-based probes absorb at ~490 nm and emit at ~520 nm [3][4]. Although their emission windows partially overlap, their distinct excitation maxima (445 nm vs. 490 nm) enable sequential or ratio metric imaging using different LED or laser lines, and their different fluorophore chemistries provide orthogonal photophysical properties: lumiflavin fluorescence is pH-dependent with three distinct protonation states (cationic ΦF ≈ 3.6×10^−5, neutral ΦF ≈ 0.29, anionic ΦF ≈ 0.0042), offering a built-in pH-sensing capability absent in fluorescein, which has a single pKa ~6.4 and simpler pH-fluorescence profile [3]. This pH-dependent fluorescence switching of the lumiflavin core can be exploited for intracellular compartment-specific reporting without requiring additional pH-sensitive dyes.

multicolor labeling fluorophore selection protein conjugation spectral crosstalk FRET

Optimal Research and Industrial Application Scenarios for N3-Methanethiosulfonylmethyl Lumiflavin Based on Quantitative Evidence


Site-Directed Cysteine Labeling with Intrinsic Fluorescence Readout for Ion Channel and Membrane Protein Topology Mapping

N3-Methanethiosulfonylmethyl Lumiflavin is optimally deployed in substituted cysteine accessibility method (SCAM) studies of ion channels and membrane transporters, where its MTS group provides rapid, reversible disulfide conjugation to engineered cysteine residues while its lumiflavin fluorophore (ΦF ≈ 0.29, Ex ~445 nm, Em ~513–565 nm) enables direct fluorescence detection without secondary labeling steps [1]. Unlike MTSSL, which requires specialized EPR instrumentation, or MTSEA-Fluorescein (MW 642.58), which introduces greater steric bulk, the lower molecular weight (380.44 Da) of this compound reduces conformational perturbation at labeled sites—a critical advantage when probing structure-function relationships in conformationally dynamic membrane proteins [2]. The reversibility of the disulfide linkage under reducing conditions allows competitive labeling protocols using charged MTS reagents (MTSET, MTSES) to map local electrostatic environments of individual cysteine residues [1].

Visible-Light-Driven Photoredox Bioconjugation for Methionine-Selective Protein Modification

When irradiated with blue light (440 nm), the lumiflavin core reaches a triplet excited-state reduction potential of approximately +1.5 V vs SCE, enabling single-electron transfer to generate open-shell intermediates that achieve site-selective methionine bioconjugation on native proteins—a transformation fundamentally inaccessible to traditional cysteine-directed MTS reagents (MTSSL, MTSEA), maleimide probes, or NHS esters [3][4]. This reduction-potential-gated strategy has been validated on diverse protein substrates by the MacMillan group (JACS 2020, >140 citations) and is directly enabled by the flavin photoredox functionality retained in N3-Methanethiosulfonylmethyl Lumiflavin [4]. Researchers requiring dual capability—cysteine labeling via the MTS warhead and methionine/C-terminal modification via photoredox catalysis—can use this single compound for both modalities.

C-Terminal Peptide Differentiation for Quantitative Proteomics and Single-Molecule Protein Sequencing

The lumiflavin photoredox system drives C-terminal decarboxylative conjugation with demonstrated labeling efficiencies exceeding 50% across full proteomes from yeast and human cell extracts, as characterized by high-resolution Orbitrap Fusion mass spectrometry [5]. This chemistry has been successfully integrated into single-molecule nanopore protein sequencing workflows, where photoredox-mediated C-terminal ligation introduces a bioorthogonal handle for DNA attachment and controlled peptide translocation through the nanopore [6]. N3-Methanethiosulfonylmethyl Lumiflavin, with its combined MTS cysteine reactivity and flavin photoredox core, is uniquely suited for proteomics workflows requiring orthogonal labeling of both cysteine side chains (via disulfide exchange) and C-terminal carboxylates (via photoredox decarboxylation) on the same peptide or protein sample.

High-Affinity Thymine-Selective DNA Probe for SNP Detection and Abasic Site Sensing

The lumiflavin scaffold demonstrates a 1:1 binding constant of 2.1 × 10^7 M^−1 at 278 K for thymine opposite an abasic site in duplex DNA, representing an approximately 260-fold enhancement over riboflavin (K11 = 8.1 × 10^4 M^−1) under identical buffer conditions [7]. This strong, enthalpy-driven binding (ΔG = −7.56 to −8.58 kcal mol^−1) is selective for thymine over adenine, guanine, and cytosine, making the compound a superior ligand for fluorescence-based T-related SNP typing [7]. The MTS group on N3-Methanethiosulfonylmethyl Lumiflavin further allows covalent tethering of the flavin probe to DNA containing a thiomodified nucleobase or to a complementary protein component, enabling wash-resistant fluorescence detection in heterogeneous assays, pull-down experiments, or surface-immobilized biosensor formats where non-covalent probes would dissociate during stringent washing steps.

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